N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-17-12-16(9-8-14(17)13-21)22-18(23)19(10-4-5-11-19)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQACYWSHGZFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Oxidation
A widely utilized route involves Friedel-Crafts alkylation followed by oxidation:
- Cyclopentanone undergoes Friedel-Crafts acylation with benzene in the presence of AlCl₃ to yield 1-phenylcyclopentanone.
- Oxidation of the ketone to the carboxylic acid via Baeyer-Villiger oxidation followed by hydrolysis, though this method suffers from moderate yields (50–60%).
Alternative approach : Direct oxidation of 1-phenylcyclopentanol using Jones reagent (CrO₃/H₂SO₄) achieves 70–75% yield but requires strict temperature control.
Cyclization via Dieckmann Condensation
Ethyl 5-phenylpentanoate undergoes Dieckmann condensation with NaH in THF, forming the cyclopentanone intermediate, which is subsequently oxidized to the carboxylic acid (65% overall yield).
Synthesis of 3-Chloro-4-Cyanoaniline
Nitration and Reduction Pathway
Direct Cyanation of 3-Chloroaniline
3-Chloroaniline reacts with CuCN in DMF at 120°C under N₂, introducing the cyano group para to the amine (60–65% yield). This method requires rigorous exclusion of moisture.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
- 1-Phenylcyclopentane-1-carbonyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) in refluxing dichloromethane (90% conversion).
- The acid chloride reacts with 3-chloro-4-cyanoaniline in anhydrous THF, using triethylamine as a base, to afford the target amide (82% yield after column chromatography).
Reaction conditions :
- Solvent: THF or DCM
- Temperature: 0°C to room temperature
- Base: Et₃N or pyridine
Coupling Reagent-Assisted Synthesis
Carbodiimide reagents (e.g., EDCl/HOBt) facilitate direct coupling between the carboxylic acid and amine in DMF:
- 1-Phenylcyclopentane-1-carboxylic acid (1.2 equiv), 3-chloro-4-cyanoaniline (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), stirred at 25°C for 12 h (78% yield).
Advantages : Avoids handling corrosive acid chlorides.
One-Pot Tandem Synthesis
A novel method combines cyclopentane ring formation and amide coupling in a single reactor:
- Ethyl phenylcyclopentane-1-carboxylate is hydrolyzed in situ with NaOH/EtOH.
- The resultant carboxylate is activated with PCl₃, generating the acid chloride.
- Immediate addition of 3-chloro-4-cyanoaniline and Et₃N yields the amide (70% overall yield).
Key benefits : Reduced purification steps and improved atom economy.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
- N-Acylation of solvent impurities : Mitigated by using anhydrous solvents and molecular sieves.
- Oxidation of aniline : Minimized by conducting reactions under N₂ atmosphere.
Analytical Characterization Data
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 168–170°C | DSC |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.99 (s, 1H, Ar-H), 7.23–7.45 (m, 5H, Ph) | Bruker Avance III |
| IR (KBr) | 3400 cm⁻¹ (N-H), 1630 cm⁻¹ (C=O) | FT-IR |
| MS (ESI+) | [M+H]⁺ 325.1 | Q-TOF |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride Coupling | 82 | 98 | High efficiency |
| EDCl/HOBt | 78 | 95 | Mild conditions |
| One-Pot Tandem | 70 | 90 | Process simplicity |
Industrial-Scale Considerations
- Cost-effectiveness : Thionyl chloride-mediated coupling is preferred for bulk production due to reagent affordability.
- Safety : PCl₃ requires handling in fume hoods with corrosion-resistant equipment.
- Purification : Crystallization from ethanol/water (3:1) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide include:
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(3-chloro-4-cyanophenyl)-1H-pyrazole-1-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclopentane ring with a phenyl group and a carboxamide group, along with the 3-chloro-4-cyanophenyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, with the molecular formula C₁₉H₁₇ClN₂O, is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a phenyl group and an amide functional group, alongside a chloro and cyanophenyl moiety. Its structural uniqueness contributes to its pharmacological properties, particularly in modulating ATP-binding cassette (ABC) transporters, which are critical for drug metabolism and disposition.
This compound exhibits significant biological activity primarily through its interaction with specific molecular targets:
- Modulation of Transport Proteins : It acts as a modulator of ABC transporters, influencing drug absorption and distribution within biological systems.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes or receptors, thereby affecting various biological pathways.
Antimicrobial Potential
Research indicates that compounds similar to this compound demonstrate varying degrees of antimicrobial activity. For instance, studies on related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial step may involve the reaction of 3-chloro-4-cyanophenylamine with cyclopentanone.
- Formation of the Carboxamide : Subsequent reactions lead to the formation of the desired carboxamide product through careful optimization of reaction conditions to maximize yield and purity.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of chloroacetamides similar to this compound demonstrated that these compounds exhibited significant activity against various pathogens. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure .
Comparison with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-1-(2-methylphenyl)cyclopentanecarboxamide | C₁₈H₁₈ClN₂O | Different phenyl substitution | Moderate antimicrobial activity |
| N-(3-bromo-4-cyanophenyl)-1-naphthalenecarboxamide | C₂₀H₁₆BrN₂O | Bromine instead of chlorine | Effective against Gram-positive bacteria |
| N-(2-chloro-5-cyanophenyl)-1-methylcyclohexanecarboxamide | C₁₉H₂₂ClN₂O | Cyclohexane ring | Variable activity depending on substituents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Carbodiimide-mediated coupling (e.g., DCC) between 1-phenylcyclopentane-1-carboxylic acid and 3-chloro-4-cyanoaniline. This method requires anhydrous conditions and stoichiometric balancing of reagents to avoid side reactions (e.g., dimerization of the acid) .
- Route 2 : Use of pre-activated acid chlorides. For example, 1-phenylcyclopentane-1-carbonyl chloride can react with the aniline derivative under mild basic conditions (e.g., triethylamine) in dichloromethane .
- Optimization : Yield improvements (≥75%) are achieved by:
- Temperature control : Maintain 0–5°C during coupling to suppress hydrolysis.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer :
- 1H/13C NMR : Key peaks include:
- Cyclopentane ring protons (δ 1.5–2.5 ppm, multiplet).
- Aromatic protons from the phenyl and cyanophenyl groups (δ 7.0–8.0 ppm).
- Carbonitrile carbon (δ ~115 ppm in 13C NMR).
- Validation : Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations) or analogs (e.g., N-(4-fluorophenyl)cyclopentanecarboxamide ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of the cyanophenyl group) .
Q. How is purity assessed, and what analytical thresholds are acceptable for research-grade material?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is standard for biological assays. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar impurities .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should deviate <0.4% from theoretical values.
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Step 1 : Verify sample purity (HPLC, TLC) to exclude impurities causing signal overlap.
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the cyanophenyl group).
- Step 3 : Use 2D NMR (COSY, HSQC) to confirm connectivity and assign diastereotopic protons .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Modification Hotspots :
- Cyclopentane ring : Introduce substituents (e.g., methyl groups) to modulate lipophilicity.
- Cyanophenyl group : Replace Cl with electron-withdrawing groups (e.g., CF3) to enhance π-stacking interactions.
- Assay Design : Test derivatives in enzyme inhibition assays (e.g., IC50 measurements) and correlate with computed LogP and polar surface area .
Q. What computational approaches predict the compound’s bioavailability and metabolic stability?
- Methodological Answer :
- ADMET Modeling : Tools like SwissADME predict:
- Bioavailability : Optimize for LogP = 2–3 and TPSA < 90 Ų.
- Metabolic Sites : CYP450 metabolism is likely at the cyclopentane ring (phase I oxidation) .
- MD Simulations : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) with sonication to ensure homogeneity.
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to enhance dispersibility .
Q. What mechanistic insights can be derived from the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
